molecular formula C15H10ClNO5 B11072174 (3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

(3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No.: B11072174
M. Wt: 319.69 g/mol
InChI Key: QNDKDSPEVYFMHC-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is an organic compound with a complex structure that includes a chlorophenyl group and a nitro-substituted benzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves multiple steps, starting with the preparation of the benzodioxin ring followed by the introduction of the nitro and chlorophenyl groups. Common synthetic routes include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Chlorophenyl Group Introduction: This step involves the reaction of the benzodioxin intermediate with a chlorophenyl reagent, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted benzodioxin compounds.

Scientific Research Applications

(3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methanone
  • (3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-4-yl)methanone
  • (3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-3-yl)methanone

Uniqueness

The unique combination of the chlorophenyl and nitro-substituted benzodioxin groups in (3-Chlorophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10ClNO5

Molecular Weight

319.69 g/mol

IUPAC Name

(3-chlorophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C15H10ClNO5/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(22-5-4-21-13)8-12(11)17(19)20/h1-3,6-8H,4-5H2

InChI Key

QNDKDSPEVYFMHC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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